3-Fluoro-1,5-naphthyridine
Overview
Description
3-Fluoro-1,5-naphthyridine is a useful research compound. Its molecular formula is C8H5FN2 and its molecular weight is 148.14. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Production
3-Fluoro-1,5-naphthyridine and its derivatives are primarily explored for their synthesis processes. For instance, Abele et al. (2014) discuss a one-pot diazotation–fluorodediazoniation reaction using fluorine gas, which is critical for the production of fluoronaphthyridines including 7-fluoro-2-methoxy-1,5-naphthyridine. This method is noted for its high yield and purity, demonstrating its potential for large-scale production (Abele et al., 2014).
Fluorogenic Receptors for Uric Acid
Dey et al. (2014) synthesized naphthyridine-based fluorogenic receptors for the recognition of uric acid. These receptors, due to their complexation reactions, have potential applications in diagnostic and analytical chemistry (Dey et al., 2014).
Versatile Applications in Organic Chemistry
Masdeu et al. (2020) highlight the versatile applications of fused 1,5-naphthyridines, including this compound, in synthetic organic chemistry. They serve as important ligands for metal complexes and exhibit a range of biological activities, indicating their significance in medicinal chemistry (Masdeu et al., 2020).
Optoelectrical Properties
Wang et al. (2012) explored the synthesis of 4,8-substituted 1,5-naphthyridines, which demonstrate promising opto-electrical properties. These materials are potential candidates for electron-transport and hole-injecting/hole-transport materials in OLEDs due to their blue fluorescence and high thermal stability (Wang et al., 2012).
Asymmetric Synthesis
Zhang et al. (2015) reported the asymmetric hydrogenation of 1,5-naphthyridine derivatives, catalyzed by chiral ruthenium complexes. This method is effective for producing optically pure 1,5-diaza-cis-decalins, which are valuable in asymmetric synthesis (Zhang et al., 2015).
Supramolecular Chemistry
Dridi et al. (2018) synthesized a chromium (III) complex using 1,5-Naphthyridine, showcasing its application in supramolecular chemistry. This complex exhibits interesting optical, magnetic, and antibacterial properties, contributing to its potential in material science and pharmacology (Dridi et al., 2018).
Safety and Hazards
3-Fluoro-1,5-naphthyridine is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Future Directions
1,5-Naphthyridine derivatives, including 3-Fluoro-1,5-naphthyridine, have significant importance in the field of medicinal chemistry because many of them exhibit a wide range of biological activities . Future research may focus on further exploring the synthesis, reactivity, and applications of these compounds .
Mechanism of Action
Mode of Action
1,5-naphthyridine derivatives are known to interact with their targets through various mechanisms, including electrophilic or nucleophilic reactions, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . These interactions result in changes in the activity of the target, leading to downstream effects on cellular processes .
Biochemical Pathways
The inhibition of the tgf-beta receptor type-1 can impact several signaling pathways, including the smad pathway, which is involved in cell growth and differentiation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The inhibition of the tgf-beta receptor type-1 by 1,5-naphthyridine derivatives can potentially lead to changes in cell growth, proliferation, differentiation, and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of the compound .
Biochemical Analysis
Biochemical Properties
3-Fluoro-1,5-naphthyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in oxidative and reductive processes. The nature of these interactions often involves the formation of stable complexes, which can modulate the activity of the enzymes. For instance, this compound can act as an inhibitor for certain enzymes, thereby affecting metabolic pathways and cellular functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell cycle regulation and apoptosis. Additionally, this compound impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including proteins and nucleic acids, which can lead to enzyme inhibition or activation. This binding often results in conformational changes in the target molecules, thereby altering their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm. Toxicological studies have highlighted the importance of dosage optimization to minimize adverse effects while maximizing therapeutic benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its interaction with specific biomolecules and the subsequent biological effects .
Properties
IUPAC Name |
3-fluoro-1,5-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQSONYBXCNVHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)F)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697140 | |
Record name | 3-Fluoro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959617-74-4 | |
Record name | 3-Fluoro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.